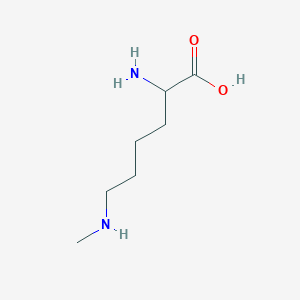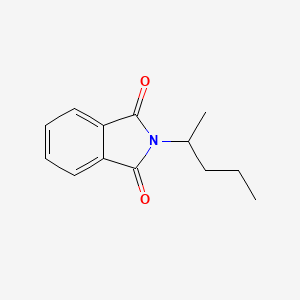![molecular formula C12H16BrN3O2S B14165023 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea CAS No. 316362-20-6](/img/structure/B14165023.png)
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is an organic compound that features a brominated aromatic ring, an ethoxy group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea typically involves multiple steps. One common approach is the acylation of 3-bromo-4-ethoxyaniline with an appropriate acyl chloride to form an intermediate amide. This intermediate is then reacted with methyl isothiocyanate to yield the final thiourea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The brominated aromatic ring can be reduced to form the corresponding ethoxyphenyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives .
Scientific Research Applications
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The brominated aromatic ring and thiourea moiety may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-4-ethoxyphenyl)acetamide: This compound shares the brominated aromatic ring and ethoxy group but lacks the thiourea moiety.
Thiophene Derivatives: These compounds contain a thiophene ring instead of a thiourea moiety and exhibit different chemical and biological properties.
Uniqueness
1-[[2-(3-Bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea is unique due to the combination of its brominated aromatic ring, ethoxy group, and thiourea moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
316362-20-6 |
|---|---|
Molecular Formula |
C12H16BrN3O2S |
Molecular Weight |
346.25 g/mol |
IUPAC Name |
1-[[2-(3-bromo-4-ethoxyphenyl)acetyl]amino]-3-methylthiourea |
InChI |
InChI=1S/C12H16BrN3O2S/c1-3-18-10-5-4-8(6-9(10)13)7-11(17)15-16-12(19)14-2/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19) |
InChI Key |
CKKOPZCHWBZUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC)Br |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)


![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)

![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)
![2'-(2,5-dimethoxyphenyl)-7'-methyl-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14164996.png)




![1H-Pyrrolo[2,3-b]pyridine-3-carbothioamide, 5-bromo-1-(phenylsulfonyl)-](/img/structure/B14165015.png)
